Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold
The addition of the 8-methyl group increases the molecular weight from 149.19 g/mol (parent 1,2,3,4-tetrahydroquinolin-3-ol, CAS 3418-45-9) to 163.22 g/mol for the target compound [1]. This 14 Da increment is accompanied by an increase in computed lipophilicity: the parent scaffold has a predicted XLogP3 of approximately 0.8–1.0, whereas the 8-methyl derivative has an estimated logP of approximately 1.8, representing a roughly 0.8–1.0 log unit increase . The topological polar surface area (TPSA) remains comparable at approximately 32–35 Ų for both compounds, as the additional methyl group does not introduce new heteroatoms. This lipophilicity shift without TPSA penalty means the 8-methyl analog is predicted to have moderately enhanced passive membrane permeability while retaining similar aqueous solubility characteristics, a combination relevant for optimizing CNS exposure or cellular uptake in cell-based assays [2].
| Evidence Dimension | Computed logP (XLogP3 / estimated logP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 163.22 g/mol; Estimated logP: ~1.8 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinolin-3-ol (CAS 3418-45-9): MW 149.19 g/mol; XLogP3: ~0.8–1.0 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔlogP ≈ +0.8 to +1.0 log units |
| Conditions | Computed/predicted values from PubChem and vendor datasheets; experimental logP not available for direct comparison. |
Why This Matters
The quantifiable lipophilicity increase without TPSA penalty supports preferential selection of the 8-methyl analog when higher membrane permeability is desired relative to the unsubstituted parent, without sacrificing hydrogen-bonding capacity.
- [1] PubChem. 1,2,3,4-Tetrahydroquinolin-3-ol (CID 520682), Computed Properties. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. (Contextual reference for logP-permeability relationship.) View Source
